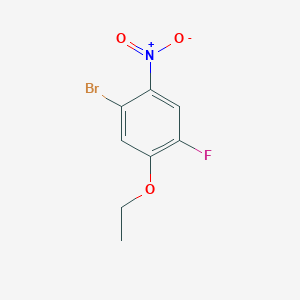

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-5-ethoxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNXKTRULPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene typically follows a multi-step aromatic substitution and functionalization route. The key steps involve:

- Introduction of halogen (bromine) and fluorine substituents on the benzene ring.

- Installation of the ethoxy group via nucleophilic aromatic substitution or etherification.

- Nitration to introduce the nitro group selectively.

The order of these steps and reaction conditions are optimized to achieve high regioselectivity and yield.

Preparation via Nitration of 1-Bromo-5-ethoxy-4-fluorobenzene

A common approach is nitration of the precursor 1-bromo-5-ethoxy-4-fluorobenzene under controlled acidic conditions:

- Starting Material: 1-bromo-5-ethoxy-4-fluorobenzene.

- Nitration Reagents: Concentrated sulfuric acid and a nitrating agent such as potassium nitrate or nitric acid.

- Conditions: Low temperature (0–5 °C) to moderate temperature (up to 25 °C), with reaction times ranging from 30 minutes to 2 hours.

- Workup: Quenching into ice water, extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography.

This method is supported by analogous procedures for related compounds such as 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, where nitration was performed with sulfuric acid and nitric acid at 0 °C for 30 minutes, yielding about 44% of the nitro compound after purification.

Synthesis of Ethoxy Substituent via Nucleophilic Aromatic Substitution

The ethoxy group at the 5-position can be introduced by nucleophilic aromatic substitution (SNAr) of a suitable halogenated nitrobenzene precursor:

- Precursor: 1-bromo-4-fluoro-2-nitrobenzene or its derivatives.

- Nucleophile: Ethoxide ion (generated from sodium or potassium ethoxide).

- Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or ethanol.

- Temperature: Elevated temperatures (e.g., reflux or 70 °C) to promote substitution.

- Outcome: Replacement of fluorine or another leaving group by ethoxy, yielding this compound.

Though specific data on ethoxy substitution on this exact compound is limited in the searched literature, similar phenoxy and methoxy substitutions on related bromo-fluoro-nitrobenzenes have been achieved with good yields (47–65%) using nucleophilic substitution protocols.

Bromination and Fluorination Steps

The bromine and fluorine substituents are generally introduced early in the synthesis:

- Bromination: Achieved by electrophilic aromatic substitution on suitably substituted benzene derivatives or via halogen exchange reactions.

- Fluorination: Often introduced by direct fluorination or via nucleophilic aromatic substitution with fluoride sources.

For example, 1-bromo-4-fluoro-2-nitrobenzene is a common intermediate used in the synthesis of related compounds, prepared by bromination of fluoro-nitrobenzene derivatives.

Representative Synthetic Procedure (Adapted)

Analytical Data and Purification

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures.

- Characterization: Confirmed by $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry showing expected chemical shifts and molecular ion peaks consistent with bromine isotopic patterns.

- Yields: Typically range from 44% to 65% depending on reaction conditions and purification efficiency.

Notes on Reaction Optimization

- Maintaining low temperatures during nitration prevents over-nitration and decomposition.

- Use of inert atmosphere (nitrogen or argon) during sensitive steps improves yields.

- Stoichiometric control of nitrating agents and base equivalents is crucial for selectivity.

- Reaction times and temperatures are optimized to balance conversion and side reactions.

Summary Table of Preparation Methods

| Preparation Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | 1-bromo-5-ethoxy-4-fluorobenzene or methyl analog | H2SO4 + KNO3 or HNO3, 0–25 °C, 0.5–2 h | 44–54 | Controlled temperature, inert atmosphere |

| Ethoxy Introduction | 1-bromo-4-fluoro-2-nitrobenzene | Potassium ethoxide, THF, reflux/70 °C, overnight | 47–65 | SNAr substitution |

| Bromination/Fluorination | Fluoro- or bromo-substituted precursors | Electrophilic substitution or halogen exchange | Varies | Early step in synthesis |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups like nitro and fluoro, the compound can undergo further substitution reactions.

Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-Bromo-5-ethoxy-4-fluoro-2-aminobenzene .

Scientific Research Applications

1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the interaction of its substituent groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. Conversely, in nucleophilic aromatic substitution, the nitro group activates the ring towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

- Structure : Bromo (1), fluoro (4), methoxy (2), nitro (5).

- Key Differences : Methoxy (vs. ethoxy) at position 2 and nitro at position 5 (vs. nitro at 2 in the target compound).

- Properties: Smaller methoxy group reduces steric hindrance compared to ethoxy.

- Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1)

- Structure : Bromo (1), fluoro (5), methyl (2), nitro (4).

- Key Differences : Methyl group at position 2 (vs. ethoxy) and nitro at position 4 (vs. nitro at 2).

- Properties : Methyl is less electron-donating than ethoxy, leading to reduced resonance stabilization. The shifted nitro group may influence regioselectivity in substitution reactions.

- Applications : Likely used in intermediates for dyes or agrochemicals due to nitro and halogen motifs .

1-Bromo-4-fluoro-2-nitrobenzene (CAS 446-09-3)

- Structure : Bromo (1), fluoro (4), nitro (2).

- Key Differences : Lacks the ethoxy group at position 5.

- Properties : Simpler structure with lower molecular weight (249.98 g/mol vs. 304.11 g/mol for the target compound). Likely more volatile and less lipophilic.

- Commercial Data : Priced at ¥2,900 (1 g) and ¥6,400 (5 g) by TCI Chemicals .

Halogen and Functional Group Variants

1-Bromo-4-chloro-2-fluoro-5-nitrobenzene (CAS 1481-68-1)

- Structure : Bromo (1), chloro (4), fluoro (2), nitro (5).

- Key Differences : Chloro replaces ethoxy at position 4; nitro at position 5.

- Reactivity : Chloro’s strong electron-withdrawing effect enhances electrophilicity, favoring nucleophilic aromatic substitution.

- Applications: Potential use in cross-coupling reactions for pharmaceutical scaffolds .

5-Bromo-2-fluorobenzoic Acid (CAS 146328-85-0)

- Structure : Bromo (5), fluoro (2), carboxylic acid (1).

- Key Differences : Carboxylic acid replaces nitro and ethoxy groups.

- Properties : Increased acidity (pKa ~2.5) due to electron-withdrawing groups. Suitable for metal-catalyzed reactions or as a ligand .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-5-ethoxy-4-fluoro-2-nitrobenzene, and how can regioselectivity be ensured during nitration?

- Methodological Answer: The synthesis of bromo-ethoxy-fluoro-nitrobenzene derivatives typically involves sequential electrophilic aromatic substitution (EAS) steps. For nitration, regioselectivity is influenced by directing groups. The ethoxy (-OCH2CH3) group is a strong para/ortho director, while the fluorine atom is a meta director. To prioritize nitration at the desired position (C2), use controlled reaction conditions (e.g., low temperature with HNO3/H2SO4) and monitor intermediates via TLC or HPLC. Computational modeling (e.g., DFT calculations) can predict the most reactive aromatic positions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Combine multiple analytical techniques:

- NMR (¹H/¹³C/¹⁹F): Identify substituent positions and confirm absence of isomers.

- Mass Spectrometry (EI-MS): Compare experimental m/z values with theoretical molecular weights (e.g., using NIST databases for fragmentation patterns) .

- Elemental Analysis (EA): Validate C, H, N, Br, and F content within ±0.3% of theoretical values.

- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer: Test solubility in aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic nitro and bromo groups. For stability, avoid prolonged exposure to light or moisture. Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring via UV-Vis spectroscopy. Use DSC/TGA to determine thermal stability .

Advanced Research Questions

Q. How does the bioactivity of this compound compare to structurally similar nitroaromatic compounds?

- Methodological Answer: Compare its antimicrobial and antitumor activity against analogs (e.g., 4-bromo-5-fluoro-2-nitrophenol) using standardized assays:

- Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Antitumor: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Correlate activity with substituent effects (e.g., electron-withdrawing nitro vs. electron-donating ethoxy) .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Use DFT calculations (Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For Suzuki-Miyaura coupling, simulate Pd-catalyzed C-Br bond activation. Validate predictions with experimental kinetics (e.g., in situ IR monitoring) .

Q. How do surface interactions (e.g., glass, polymers) affect the compound’s stability in experimental setups?

- Methodological Answer: Employ ToF-SIMS or XPS to study adsorption on silica or PTFE surfaces. Quantify degradation under simulated indoor lab conditions (25°C, 50% RH) using LC-MS. Pre-treat surfaces with silanizing agents to minimize unwanted interactions .

Q. What strategies resolve contradictions in reported regioselectivity for halogen displacement reactions?

- Methodological Answer: Perform competitive reactions with nucleophiles (e.g., NaN3, KCN) under varying conditions (polar aprotic solvents, microwave irradiation). Use Hammett plots to analyze substituent effects on reaction rates. Cross-reference results with crystallographic data (e.g., Cambridge Structural Database) to confirm substitution patterns .

Methodological Notes

- Synthesis Optimization: Prioritize AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) for one-step route identification .

- Safety: Handle with PPE in fume hoods; avoid inhalation/contact due to potential nitro group toxicity .

- Data Validation: Cross-check spectral data with PubChem or NIST entries to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.